molecular formula C11H11Cl2NO3 B13489331 2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid

2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid

Cat. No.: B13489331
M. Wt: 276.11 g/mol
InChI Key: VLSILMGYPXGZIG-UHFFFAOYSA-N
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Description

2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C11H11Cl2NO3 It is a derivative of propanoic acid, featuring an acetamido group and a dichlorophenyl group

Preparation Methods

The synthesis of 2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and acetamide.

    Reaction Conditions: The key steps involve the formation of an intermediate Schiff base, followed by reduction and subsequent acylation to introduce the acetamido group.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

Scientific Research Applications

2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biochemical pathways.

    Pathways Involved: It can modulate pathways related to inflammation, pain, or other physiological processes, depending on its structural analogs and derivatives.

Comparison with Similar Compounds

2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid can be compared with similar compounds such as:

    2-Acetamido-3-(4-chlorophenyl)propanoic acid: This compound has a single chlorine atom and exhibits different reactivity and applications.

    2-Acetamido-3-(4-hydroxyphenyl)propanoic acid: The presence of a hydroxyl group introduces different chemical properties and potential biological activities.

    2-Acetamido-3-(3-fluorophenyl)propanoic acid: The fluorine atom alters the compound’s electronic properties, affecting its reactivity and interactions.

Properties

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

2-acetamido-3-(3,4-dichlorophenyl)propanoic acid

InChI

InChI=1S/C11H11Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)

InChI Key

VLSILMGYPXGZIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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